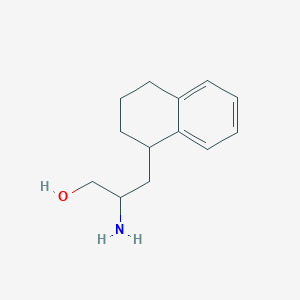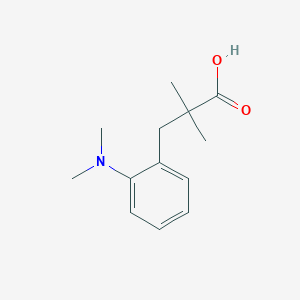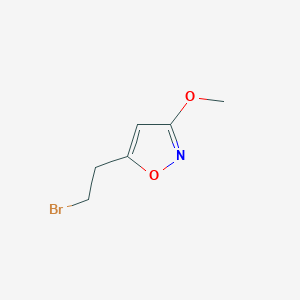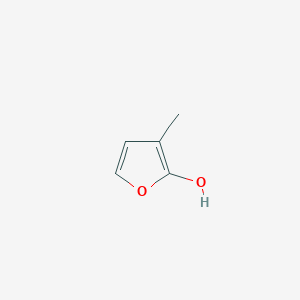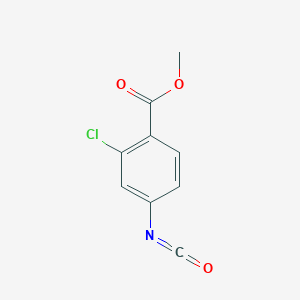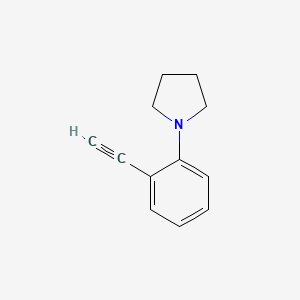
1-(2-Ethynylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethynylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group with an ethynyl substituent at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)pyrrolidine typically involves the reaction of 2-ethynylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodophenylamine with ethynyltrimethylsilane followed by deprotection and subsequent cyclization with pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)phenylpyrrolidine.
Reduction: Formation of 2-ethylphenylpyrrolidine or 2-vinylphenylpyrrolidine.
Substitution: Formation of 2-nitrophenylpyrrolidine, 2-bromophenylpyrrolidine, or 2-sulfonylphenylpyrrolidine.
Applications De Recherche Scientifique
1-(2-Ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(2-Ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules, influencing their biological activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
1-(2-Ethynylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Vinylphenyl)pyrrolidine: Similar structure but with a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
1-(2-Ethylphenyl)pyrrolidine:
1-(2-Nitrophenyl)pyrrolidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13N |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h1,3-4,7-8H,5-6,9-10H2 |
Clé InChI |
QVTONWQBLXRNNK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


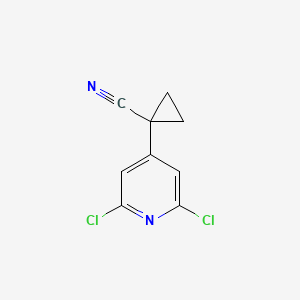
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)



